3-chloro-3,4-dihydroquinolin-2(1H)-one

Electrosynthesis Heterocyclic Chemistry Reaction Selectivity

3-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 93424-82-9) is a base-stable, C3-monochloro intermediate. Unlike dichloro analogs prone to ring contraction, this scaffold remains intact, ensuring synthetic fidelity. It features an electrophilic C3-chloro handle for generating focused libraries of MAO-B, VEGFR2, and AKR1B1 inhibitors. Benefit from a scalable, metal-free electrosynthetic route for consistent quality in your medicinal chemistry programs.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 93424-82-9
Cat. No. B3361806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-3,4-dihydroquinolin-2(1H)-one
CAS93424-82-9
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C21)Cl
InChIInChI=1S/C9H8ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12)
InChIKeyFHTXQFRZLDPFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 93424-82-9): Core Heterocyclic Building Block for Medicinal Chemistry and Electrosynthesis


3-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 93424-82-9) is a heterocyclic compound comprising a 3,4-dihydroquinolin-2(1H)-one core with a chlorine substituent at the C3 position, having a molecular formula of C9H8ClNO and molecular weight of 181.62 g/mol . The compound is functionally classified as an intermediate building block, with the C3-chloro substituent serving as a synthetic handle for further derivatization via nucleophilic substitution or elimination reactions [1]. Dihydroquinolin-2(1H)-ones (DHQOs) represent a structurally validated scaffold class found in numerous bioactive molecules, including norepinephrine reuptake inhibitors, VEGFR2 inhibitors, and MAO-B inhibitors [2].

Why 3-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 93424-82-9) Cannot Be Arbitrarily Substituted with Other Dihydroquinolinones


Generic substitution among dihydroquinolin-2(1H)-one derivatives is scientifically unsound due to profound position-dependent effects on biological activity and synthetic utility. In MAO-B inhibitor SAR studies, substitution at the C7 position versus C6 of the 3,4-dihydroquinolin-2(1H)-one scaffold produced substantially different inhibitory potency, with C7-substituted analogs exhibiting IC50 values in the nanomolar range while C6-substituted compounds were markedly less active [1]. Similarly, the presence of the C3-chloro substituent in CAS 93424-82-9 provides a unique electrophilic site for subsequent functionalization that is entirely absent in non-halogenated analogs, as demonstrated in electrosynthetic studies where C3-chloro derivatives serve as precursors for further transformations including ring contraction to dioxindoles [2].

Quantitative Differentiation Evidence for 3-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 93424-82-9) Against Structural Analogs


Electrosynthetic Yield Comparison: C3-Chloro Versus C3,C3-Dichloro Dihydroquinolinone Derivatives

In aprotic cathodic reduction of N-(2-acylphenyl)-2,2,2-trichloro-N-alkylacetamides, the C3-monochloro quinolinone derivative (structurally analogous to CAS 93424-82-9) is obtained as the major product at -1.2 V (vs SCE), whereas at a less negative potential of -0.8 V, the reaction pathway shifts to yield predominantly the C3,C3-dichloro-4-hydroxy derivative and the 1,4-dihydro-quinoline-2,3-dione [1]. This potential-dependent product distribution demonstrates that the C3-monochloro scaffold is the thermodynamically favored reduction product under more reducing conditions, providing a defined synthetic entry point distinct from the gem-dichloro analog.

Electrosynthesis Heterocyclic Chemistry Reaction Selectivity

Synthetic Versatility: Ring Contraction to Dioxindole Scaffold

The C3,C3-dichloro-4-hydroxy-3,4-dihydroquinolinone and 1,4-dihydro-quinoline-2,3-dione intermediates (derived from the same electrochemical reaction system) undergo ring contraction in aqueous sodium hydroxide to yield 3-hydroxy-1,3-dihydroindol-2-ones (dioxindoles) [1]. In contrast, the C3-monochloro quinolinone scaffold (structurally corresponding to CAS 93424-82-9) retains the intact dihydroquinolinone ring system and does not undergo this ring contraction under identical alkaline conditions. This differential reactivity establishes the C3-monochloro compound as the stable, ring-retained intermediate for further DHQO-focused derivatization.

Ring Contraction Dioxindole Synthesis Scaffold Hopping

Position-Specific Substituent Effects: C3-Chloro as a Synthetic Handle

SAR analysis of 3,4-dihydroquinolin-2(1H)-one derivatives across multiple therapeutic targets (MAO-B, VEGFR2, D2R, AKR1B1) demonstrates that the C3 position is distinct from the C4, C6, and C7 positions in terms of substitution tolerance [1][2][3]. The C3-chloro substituent in CAS 93424-82-9 provides a reactive electrophilic center capable of undergoing nucleophilic displacement with amines, thiols, or alkoxides to generate diverse C3-substituted analogs. This contrasts with C6- and C7-substituted derivatives (e.g., 7-benzyloxy analogs with MAO-B IC50 = 2.9 nM [4]) where substitution at those positions modulates target binding affinity directly. The C3 position thus serves a dual role: a synthetic diversification point and a structural determinant of downstream biological activity.

Nucleophilic Substitution SAR Studies Functional Group Interconversion

Validated Application Scenarios for 3-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 93424-82-9) in Medicinal Chemistry and Process Development


Electrosynthetic Process Development for C3-Functionalized Dihydroquinolinones

CAS 93424-82-9 and its N-alkylated analogs are accessible via controlled-potential electroreduction at -1.2 V vs SCE under aprotic conditions, yielding the C3-monochloro product as the major component [1]. This electrosynthetic route offers a scalable, metal-free alternative to traditional chlorination methods. Process chemists optimizing reaction parameters can leverage the documented potential-dependent product selectivity (-1.2 V for monochloro versus -0.8 V for dichloro products) to maximize yield of the desired scaffold while minimizing purification burden associated with gem-dichloro byproduct formation [1].

Medicinal Chemistry SAR Exploration of Dihydroquinolinone-Based Therapeutics

The C3-chloro substituent in CAS 93424-82-9 serves as a versatile electrophilic handle for generating focused libraries of C3-modified dihydroquinolinones. Medicinal chemists can exploit this functionality to explore SAR at the C3 position while retaining unsubstituted C6 and C7 positions for subsequent optimization. This strategy is particularly relevant for programs targeting MAO-B (where C7 substitution is critical for nanomolar potency [2]), VEGFR2 (where dihydroquinolinone analogs demonstrate IC50 values of 4.20-10.48 μM against GBM cell lines, outperforming temozolomide [3]), and AKR1B1 (where dihydroquinolinone derivatives achieve IC50 values as low as 0.035 μM [4]).

Stable Intermediate for DHQO Scaffold Retention in Multi-Step Synthesis

Unlike C3,C3-dichloro and 1,4-dihydro-quinoline-2,3-dione analogs which undergo ring contraction to dioxindoles under alkaline conditions, the C3-monochloro dihydroquinolinone scaffold (exemplified by CAS 93424-82-9) retains the intact bicyclic lactam structure [1]. This differential stability makes the compound suitable as a persistent intermediate in synthetic sequences requiring base-stable handling. Researchers pursuing dihydroquinolinone-derived active pharmaceutical ingredients (APIs) or probe molecules benefit from this scaffold fidelity, which avoids the off-pathway rearrangement that complicates synthetic planning with gem-dichloro analogs [1].

Cross-Target Pharmacophore Validation Using Dihydroquinolinone Core

The dihydroquinolin-2(1H)-one scaffold has demonstrated target engagement across diverse enzyme classes including monoamine oxidases (MAO-B IC50 = 2.9 nM for optimized C7-substituted analogs [2]), aldose reductase (AKR1B1 IC50 = 0.035 μM [4]), and VEGFR2 kinase (cellular antiproliferation IC50 values ranging 4.20-10.48 μM [3]). CAS 93424-82-9 provides the unadorned C3-chloro core scaffold suitable for comparative assessment of substituent effects across these distinct target classes. This cross-target validation capability is valuable for medicinal chemistry groups seeking to establish SAR transferability or identify privileged substitution patterns applicable to multiple therapeutic indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.